molecular formula C23H25N3O2S B2728334 N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894018-50-9

N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2728334
M. Wt: 407.53
InChI Key: DVFDPRFCEOQGTH-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a thiazole-containing oxalamide that is synthesized through a multi-step process, and its structure has been determined using spectroscopic techniques.

Scientific Research Applications

Alkylation of Sulfur- and Nitrogen-Containing Compounds

The study by Ohara, Akiba, and Inamoto (1983) explores the alkylation reactions of sulfur- and nitrogen-containing compounds similar to thiazoline systems. This research might provide foundational knowledge for understanding how modifications in chemical structures, akin to the one mentioned, could influence reactivity and potential applications in synthesis and chemical engineering (Ohara et al., 1983).

Methylglyoxal in Food and Living Organisms

Nemet, Varga-Defterdarović, and Turk (2006) discuss methylglyoxal, a reactive compound formed in living organisms, highlighting its role in modifying proteins and its implications for health. This research could hint at biochemical pathways and toxicological profiles relevant to understanding the metabolism and potential biological impacts of similarly structured compounds (Nemet et al., 2006).

Synthesis and Anti-Tumor Activity of Thiazole Derivatives

Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles, demonstrating potent anti-tumor activities. This study suggests the utility of thiazole derivatives in developing novel anticancer agents, pointing to possible research directions for the application of complex thiazolyl compounds in therapeutic contexts (Gomha et al., 2016).

GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) developed fibrinogen receptor antagonists with trisubstituted beta-amino acid derivatives, demonstrating the significance of structural elements in modulating biological activity and offering potential pathways for drug development targeting thrombotic diseases (Hayashi et al., 1998).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(12-14)23-25-17(4)20(29-23)10-11-24-21(27)22(28)26-19-9-8-15(2)16(3)13-19/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFDPRFCEOQGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

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